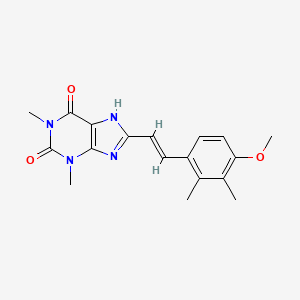

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline

Beschreibung

Eigenschaften

CAS-Nummer |

155271-16-2 |

|---|---|

Molekularformel |

C18H20N4O3 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+ |

InChI-Schlüssel |

YRUNUVOGMHQOPX-VQHVLOKHSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of Theophylline

Theophylline, the core structure, can be synthesized using various methods:

- Chemical Synthesis: Starting from 6-aminouracil, dimethyl sulfate, and sodium hydroxide, followed by nitrosation and catalytic hydrogenation. This method yields high-purity theophylline suitable for further derivatization.

- Extraction: Theophylline can also be extracted from natural sources such as tea leaves, though this method is less commonly used in industrial settings due to lower scalability.

Step 2: Synthesis of Styryl Intermediate

The styryl moiety is introduced by reacting 4-methoxy-2,3-dimethylbenzaldehyde with an active methylene group on theophylline:

- Reagents: 4-Methoxy-2,3-dimethylbenzaldehyde and theophylline.

- Catalysts: Basic catalysts like sodium hydroxide or acidic catalysts like p-toluenesulfonic acid are used to facilitate the Knoevenagel condensation reaction.

- Solvents: Organic solvents like ethanol or benzene are employed to dissolve reactants and control reaction kinetics.

Step 3: Condensation Reaction

The reaction proceeds via:

- Activation of the aldehyde group in 4-methoxy-2,3-dimethylbenzaldehyde.

- Nucleophilic attack by an enolate ion formed from theophylline.

- Elimination of water to form the double bond in the styryl group.

Step 4: Purification

The crude product is purified through:

- Filtration and washing with aqueous sodium bicarbonate to remove acidic impurities.

- Recrystallization using ethanol or ethyl ether to achieve high purity.

Optimized Reaction Conditions

To maximize yield and purity:

- Use a molar excess of benzaldehyde relative to theophylline.

- Control temperature during condensation (typically between 50–70°C).

- Employ continuous stirring and reflux for uniform reaction conditions.

Industrial Considerations

For large-scale production:

- Continuous flow reactors can be employed for efficient heat transfer and reaction control.

- Green chemistry principles, such as solvent recycling and use of non-toxic reagents, are recommended to minimize environmental impact.

Data Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Material | Theophylline |

| Reagent | 4-Methoxy-2,3-dimethylbenzaldehyde |

| Catalyst | Sodium hydroxide or p-toluenesulfonic acid |

| Solvent | Ethanol/Benzene |

| Reaction Temperature | 50–70°C |

| Reaction Time | 2–4 hours |

| Purification Method | Recrystallization |

| Yield | ~70–85% |

Challenges in Synthesis

- Stereoselectivity: Achieving a high yield of the (E)-isomer requires precise control over reaction conditions.

- Impurities: Byproducts from side reactions must be minimized through careful selection of catalysts and solvents.

- Scalability: Industrial-scale synthesis demands optimization of reaction parameters to ensure consistent quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophyllin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydro-Derivaten führen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Xanthin-Kern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) können eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Dihydro-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophyllin beinhaltet wahrscheinlich die Interaktion mit Adenosinrezeptoren, ähnlich wie bei anderen Xanthin-Derivaten. Durch die Blockierung von Adenosinrezeptoren kann die Verbindung die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin erhöhen, was zu stimulierenden Wirkungen führt. Darüber hinaus kann es Phosphodiesterase-Enzyme hemmen, was zu erhöhten Spiegeln von cyclischem AMP (cAMP) und einer verstärkten zellulären Signalgebung führt.

Wirkmechanismus

The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

*Inferred structure based on theophylline backbone and evidence .

Key Observations :

The 7-methyl group in the dipropyl analog (C₂₃H₃₀N₄O₃) may sterically hinder metabolic oxidation at the 7-position, improving stability .

Collision Cross-Section (CCS) :

- The dipropyl analog (CCS = 243.3 Ų) has a larger CCS than the diethyl analog (221.7 Ų), reflecting its higher molecular weight and structural bulk . These values are critical for mass spectrometry-based identification in pharmacokinetic studies.

Functional Group Impact: Etophylline (C₉H₁₂N₄O₃), a 7-hydroxyethyltheophylline derivative, lacks the styryl group but retains adenosine receptor antagonism. Its polar hydroxyethyl group enhances water solubility but may reduce membrane permeability compared to styryl-substituted analogs .

Insights :

- Styryl-substituted xanthines (e.g., C₂₃H₃₀N₄O₃) are synthesized using cross-coupling reactions, similar to methods described for phenanthroline-metal complexes .

- The absence of crystallographic data for 8-styrylxanthines in the evidence highlights a research gap, whereas metal-phenanthroline complexes are well-characterized .

Pharmacological Potential

While direct activity data for “(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline” are unavailable, related compounds suggest:

- Adenosine Receptor Binding: 8-Styrylxanthines often exhibit A₁/A₂A receptor selectivity. Bulkier substituents (e.g., dipropyl) may favor A₂A antagonism, relevant for neurodegenerative disease research .

- Metabolic Stability : The 4-methoxy group on the styryl ring could reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .

Biologische Aktivität

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic derivative of theophylline, a well-known methylxanthine compound. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is CHNO. Its structure features a theophylline core modified with a methoxy-substituted styryl group. This modification is believed to enhance its bioactivity compared to the parent compound.

The biological activity of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Like theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in bronchodilation and anti-inflammatory effects.

- Adenosine Receptor Antagonism : The compound may act as an antagonist at adenosine receptors, which can contribute to its bronchodilatory effects.

- Calcium Mobilization : It may enhance calcium uptake in smooth muscle cells, promoting relaxation and reducing bronchoconstriction.

Bronchodilation

Research indicates that derivatives of theophylline exhibit significant bronchodilatory effects. A systematic review highlighted that theophylline improves lung function in chronic obstructive pulmonary disease (COPD) patients by enhancing forced expiratory volume (FEV1) and forced vital capacity (FVC) . The specific contribution of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline to these effects remains to be fully elucidated but is expected to be comparable.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely due to its ability to modulate inflammatory pathways via cAMP elevation. Increased cAMP can inhibit pro-inflammatory cytokines and chemokines, which are pivotal in respiratory diseases.

Case Studies and Research Findings

- Study on Bronchodilator Efficacy :

- Safety Profile :

- Comparative Studies :

Summary Table of Biological Activities

Q & A

Q. What statistical approaches are robust for dose-response studies with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.